

Comparative analysis of 2-(3-benzoylphenyl)propanal and ketoprofen impurity C

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Compound of Interest

Compound Name: 2-(3-Benzoylphenyl)propanal

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A Comparative Analysis of Ketoprofen and Its Process-Related Impurity C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the active pharmaceutical ingredient (API) ketoprofen, chemically known as 2-(3-benzoylphenyl)propanoic acid, and a significant process-related impurity, ketoprofen impurity C, or 3-(1-carboxyethyl)benzoic acid. This document is intended to support researchers, scientists, and drug development professionals in understanding the physicochemical and analytical differences between these two compounds, which is crucial for quality control and drug safety.

Introduction

Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its therapeutic effect is primarily attributed to the inhibition of prostaglandin synthesis. During the synthesis of ketoprofen, various impurities can be formed, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Ketoprofen impurity C is a known process-related impurity that can arise during synthesis.[1] This guide offers a side-by-side comparison of their chemical properties, analytical profiles, and synthetic origins.



Chemical Structure and Physicochemical Properties

Ketoprofen and its impurity C, while structurally related, exhibit distinct physicochemical properties stemming from the difference in the position of the carboxylated ethyl group on the aromatic ring and the presence of a benzoyl group in ketoprofen.

Property	Ketoprofen (2-(3- benzoylphenyl)propanoic acid)	Ketoprofen Impurity C (3- (1-carboxyethyl)benzoic acid)
Chemical Structure	☑alt text	☑alt text
IUPAC Name	2-(3-benzoylphenyl)propanoic acid	3-(1-carboxyethyl)benzoic acid[1]
Molecular Formula	C16H14O3	C10H10O4[2]
Molecular Weight	254.28 g/mol [3]	194.18 g/mol [2]
Melting Point	93-96 °C[3]	Not available
Solubility	Slightly soluble in water, freely soluble in acetone, ethanol, and methylene chloride.	Not available
рКа	Approximately 4.45	Not available

Spectroscopic Data Comparison

The structural differences between ketoprofen and impurity C are clearly distinguishable through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



Spectroscopic Data	Ketoprofen (2-(3- benzoylphenyl)propanoic acid)	Ketoprofen Impurity C (3- (1-carboxyethyl)benzoic acid)
¹ H NMR	Complex aromatic signals, a quartet for the methine proton, and a doublet for the methyl protons.	Aromatic protons, a quartet for the methine proton, and a doublet for the methyl protons, with different chemical shifts compared to ketoprofen due to the different substitution pattern.
¹³ C NMR	Signals corresponding to the benzoyl carbonyl, carboxylic acid carbonyl, and aromatic carbons.	Signals for two carboxylic acid carbonyls and aromatic carbons, with distinct chemical shifts from ketoprofen.
Mass Spectrometry (EI)	Molecular ion peak (M+) at m/z 254. Key fragments at m/z 209 ([M-COOH]+) and 105 ([C ₆ H ₅ CO]+).	Molecular ion peak (M+) at m/z 194. Fragmentation would involve losses of COOH and CH(CH ₃)COOH.

Experimental ProtocolsSynthesis

Synthesis of Ketoprofen:

A common synthetic route to ketoprofen involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a series of reactions to introduce the propanoic acid side chain. A simplified representation of a potential synthetic pathway is illustrated below.

Synthesis of Ketoprofen Impurity C (3-(1-carboxyethyl)benzoic acid):

A potential synthesis for ketoprofen impurity C can be envisioned starting from 3-methylbenzoic acid. The process would involve bromination of the methyl group, followed by conversion to a nitrile, and subsequent hydrolysis and introduction of the second carboxylic acid group.



Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and quantification of ketoprofen and its impurities.

Chromatographic Conditions:

- Column: C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5).
- Flow Rate: 1.0 mL/min
- Detection: UV at 255 nm
- Injection Volume: 20 μL
- Column Temperature: 30 °C

Sample Preparation:

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of about 0.5 mg/mL for ketoprofen.

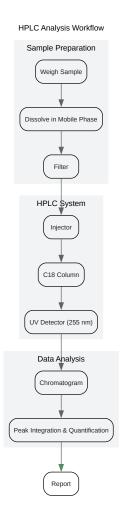
Visualizations



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Caption: A high-level overview of a synthetic route to Ketoprofen.





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Caption: A standard workflow for the HPLC analysis of Ketoprofen and its impurities.

Conclusion

The effective control of impurities is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the chemical and analytical differences between an API, such as ketoprofen, and its process-related impurities, like impurity C, is paramount. This guide provides a foundational comparison to aid researchers in developing robust analytical methods and synthetic processes that ensure the quality, safety, and efficacy of the final drug product. The provided data and protocols should be considered as a starting point, with further validation and optimization required for specific applications.



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